

A Technical Guide to the Theoretical Properties of Piperazin-1-amine

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Compound of Interest

Compound Name: **Piperazin-1-amine**

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For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of the core theoretical and physicochemical properties of **piperazin-1-amine** ($C_4H_{11}N_3$). Designed for professionals in research and drug development, this guide summarizes key computational data, outlines relevant experimental protocols, and visualizes molecular interactions and workflows to facilitate further investigation and application of this compound.

Introduction to Piperazin-1-amine

Piperazin-1-amine is a heterocyclic amine featuring a piperazine ring substituted with a primary amine group. The piperazine scaffold is a ubiquitous and highly valued structural motif in medicinal chemistry, appearing in numerous FDA-approved drugs.^[1] Its prevalence is due to its ability to confer favorable pharmacokinetic properties, such as improved solubility and oral bioavailability, and its versatile synthetic handles which allow for structural modification to optimize target binding and ADME (absorption, distribution, metabolism, and excretion) profiles.^{[2][3]} **Piperazin-1-amine** itself presents unique characteristics due to the presence of three nitrogen atoms with varying basicity, making it an intriguing candidate for fragment-based drug design and as a linker in more complex molecules.

Physicochemical and Computed Properties

Understanding the fundamental physicochemical properties of a compound is critical for predicting its behavior in biological systems. The following tables summarize key computed

properties for **piperazin-1-amine**, primarily sourced from computational models and public chemical databases.

Table 1: Computed Physicochemical Properties of **Piperazin-1-amine**

Property	Value	Reference / Method
Molecular Weight	101.15 g/mol	PubChem CID: 147392[4]
Molecular Formula	C ₄ H ₁₁ N ₃	PubChem CID: 147392[4]
XLogP3-AA (logP)	-1.1	Computed by XLogP3 3.0[4]
Topological Polar Surface Area	41.3 Å ²	Computed by Cactvs 3.4.8.18[4]
Hydrogen Bond Donors	2	Computed by Cactvs 3.4.8.18[4]
Hydrogen Bond Acceptors	3	Computed by Cactvs 3.4.8.18[4]
pKa (most basic)	~9.7 (Predicted)	Based on piperazine (pKa ₂ = 9.73)[5]
Boiling Point	163.1 °C (at 760 mmHg)	iChemical[6]

Note: The pKa value is an estimation based on the unsubstituted piperazine ring's most basic nitrogen. The actual basicity will be influenced by the electronic effects of the N-amino group.

Quantum Chemical Analysis

Quantum chemical calculations offer deep insights into the electronic structure and reactivity of a molecule. While specific DFT studies on **piperazin-1-amine** are not widely published, data from a close structural analog, 1-amino-4-methylpiperazine (1A4MP), provides a strong basis for understanding its electronic properties.[7] Density Functional Theory (DFT) calculations using the B3LYP functional and a 6-311+G(d,p) basis set are commonly employed for such analyses.[7][8]

3.1 Frontier Molecular Orbitals (HOMO/LUMO)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. The HOMO energy correlates with the ability to donate electrons (nucleophilicity), while the LUMO energy relates to the ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap (ΔE) is an indicator of molecular stability.[9][10]

Table 2: Predicted Electronic Properties (Based on 1-Amino-4-methylpiperazine Analog)

Property	Energy (eV)	Significance
HOMO Energy	-5.87	Indicates electron-donating capability (nucleophilic sites)
LUMO Energy	0.98	Indicates electron-accepting capability (electrophilic sites)
HOMO-LUMO Gap (ΔE)	6.85	Reflects chemical reactivity and kinetic stability

Data derived from DFT B3LYP/6-311+G(d,p) calculations on 1-amino-4-methylpiperazine.[7]

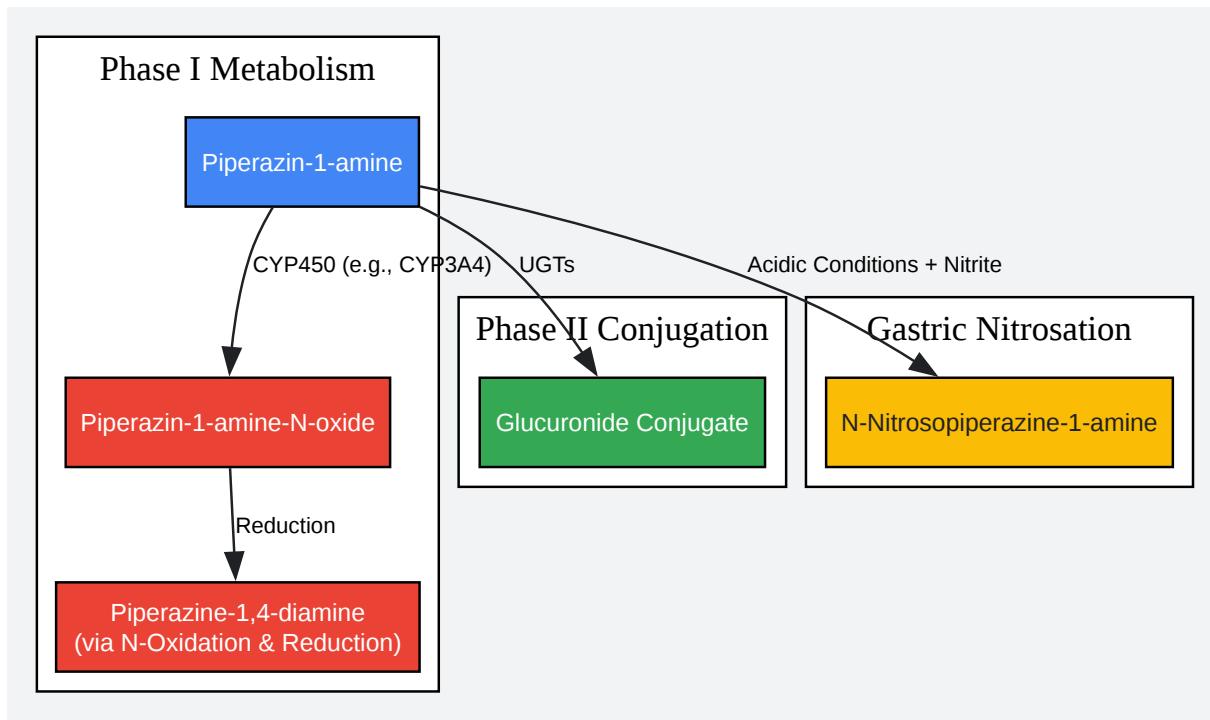
3.2 Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting sites for electrophilic and nucleophilic attack.[9][11] For **piperazin-1-amine**, the MEP surface would show negative potential (electron-rich, red regions) concentrated around the nitrogen atoms, indicating their role as the primary sites for protonation and electrophilic attack. The positive potential (electron-poor, blue regions) would be located around the hydrogen atoms.

Predicted Metabolic Pathways

The metabolic fate of piperazine-containing drugs is well-documented. The piperazine ring is susceptible to metabolism by Cytochrome P450 (CYP) enzymes, particularly CYP3A4, CYP2D6, and CYP1A2.[6] Common metabolic transformations include N-oxidation, and for substituted piperazines, N-dealkylation. Given its structure, **piperazin-1-amine** is predicted to undergo several metabolic reactions.

The diagram below illustrates a hypothetical metabolic pathway for **piperazin-1-amine**, highlighting the major enzymatic routes and potential metabolites.



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Caption: Predicted metabolic pathways for **piperazin-1-amine**.

Experimental Protocols

The following sections describe generalized protocols for the synthesis and characterization of **piperazin-1-amine**, adapted from established chemical literature.

5.1 Synthesis Protocol: N-Amination of Piperazine

A common method for the synthesis of N-amino piperazines involves a two-step process of nitrosation followed by reduction.[12]

- Step 1: N-Nitrosation of Piperazine
 - Dissolve piperazine (1.0 eq) in 6N hydrochloric acid.

- Cool the solution to -10°C in an ice-salt bath.
- Slowly add a solution of sodium nitrite (NaNO₂, 1.0 eq) in water dropwise over 1 hour, maintaining the temperature below 0°C.
- After the addition is complete, adjust the pH to ~10 with a cold NaOH solution.
- Extract the aqueous layer with an organic solvent (e.g., chloroform or dichloromethane).
- Dry the combined organic extracts over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield N-nitrosopiperazine.

- Step 2: Reduction of N-Nitrosopiperazine
 - Prepare a suspension of a reducing agent, such as lithium aluminum hydride (LiAlH₄, 3.0 eq), in an anhydrous solvent like tetrahydrofuran (THF) under a nitrogen atmosphere at 0°C.
 - Slowly add a solution of N-nitrosopiperazine (1.0 eq) in anhydrous THF to the suspension.
 - Allow the reaction to stir, then heat to reflux for 3-4 hours.
 - Cool the reaction mixture to 0°C and carefully quench by the sequential addition of water and NaOH solution.
 - Filter the resulting solids and wash thoroughly with THF.
 - Concentrate the combined filtrate to yield crude **piperazin-1-amine**, which can be further purified by column chromatography or distillation.

5.2 Characterization Protocols

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - Sample Preparation: Dissolve 5-10 mg of the purified compound in a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆).

- ¹H NMR: The spectrum is expected to show signals for the piperazine ring protons, typically in the 2.5-3.5 ppm range, and a signal for the secondary amine proton (N-H) of the ring. A distinct signal for the primary amine protons (-NH₂) would also be present.
- ¹³C NMR: The spectrum should reveal two distinct signals for the non-equivalent carbons of the piperazine ring, typically in the 40-60 ppm range.[9]

- Mass Spectrometry (MS):
 - Method: Electrospray ionization (ESI) is suitable for this polar molecule.
 - Expected Ion: In positive ion mode, the spectrum should show a prominent peak for the protonated molecule [M+H]⁺ at an m/z corresponding to the molecular weight plus a proton (102.10).
- Infrared (IR) Spectroscopy:
 - Method: A sample can be analyzed as a thin film or KBr pellet.
 - Expected Peaks: Key vibrational bands would include N-H stretching for both the primary and secondary amines (~3300-3500 cm⁻¹), C-H stretching (~2850-2950 cm⁻¹), and N-H bending (~1600 cm⁻¹).

General Experimental Workflow

The diagram below outlines a typical workflow for the synthesis, purification, and subsequent analysis of a target compound like **piperazin-1-amine**.

Caption: General workflow for the synthesis and characterization of **piperazin-1-amine**.

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